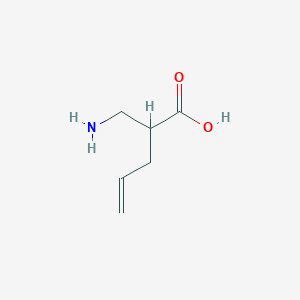

2-(Aminomethyl)pent-4-enoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

2-(aminomethyl)pent-4-enoic acid |

InChI |

InChI=1S/C6H11NO2/c1-2-3-5(4-7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9) |

InChI Key |

VGBOUBBNLQSAPH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CN)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminomethyl Pent 4 Enoic Acid

Retrosynthetic Strategies and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis. ias.ac.inamazonaws.comvaia.com It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections." ias.ac.indeanfrancispress.com For 2-(aminomethyl)pent-4-enoic acid, key disconnections can be envisioned at several points in the molecule.

A primary disconnection strategy involves breaking the C-N bond of the aminomethyl group. ias.ac.in This leads to a synthon of a halo-substituted pent-4-enoic acid derivative and an ammonia (B1221849) equivalent. Another logical disconnection is at the C2-C3 bond, which could arise from the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester. A third possibility is to disconnect the allyl group at the C2 position, suggesting an alkylation of a glycine (B1666218) derivative. ias.ac.in Each of these disconnections points to a different synthetic route, and the choice depends on the availability of starting materials and the desired stereochemical outcome.

Asymmetric Synthesis Approaches

Creating a specific stereoisomer of this compound necessitates the use of asymmetric synthesis techniques. These methods introduce chirality in a controlled manner, leading to a high enantiomeric or diastereomeric excess of the desired product.

Diastereoselective Synthetic Routes

Diastereoselective synthesis involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. uvic.ca For instance, a chiral oxazolidinone can be acylated and then subjected to alkylation with an allyl halide. wikipedia.org The bulky chiral auxiliary shields one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. The stereochemical outcome is dictated by the existing chiral center in the auxiliary, which creates diastereomeric transition states with different energies. uvic.ca

| Starting Material | Chiral Auxiliary | Key Reaction | Outcome |

| Glycine derivative | Chiral Oxazolidinone | Enolate Alkylation | Diastereoselective formation of C-C bond |

| Achiral pentenoic acid derivative | Pseudoephedrine | Michael Addition | Diastereoselective formation of C-N bond |

This table illustrates examples of diastereoselective synthetic routes.

Enantioselective Catalytic Methods

Enantioselective catalysis employs a chiral catalyst to create a chiral product from an achiral starting material. uvic.ca This approach is highly efficient as only a small amount of the catalyst is needed to produce a large quantity of the desired enantiomer. For the synthesis of this compound, a key step could be the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral rhodium or ruthenium catalyst. Another approach involves the use of chiral phase-transfer catalysts for the alkylation of a glycine Schiff base derivative. nih.gov Biocatalysis, using enzymes like imine reductases or transaminases, also offers a powerful and highly selective method for establishing the stereocenter. nih.gov

| Catalyst Type | Reaction | Substrate |

| Chiral Rhodium Complex | Asymmetric Hydrogenation | α,β-unsaturated amino acid precursor |

| Chiral Phase-Transfer Catalyst | Alkylation | Glycine Schiff base derivative |

| Imine Reductase | Reductive Amination | α-keto acid precursor |

This table provides examples of enantioselective catalytic methods.

Chiral Pool Synthesis and Derivatization

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orguh.edu Amino acids, such as L-glutamic acid or L-aspartic acid, are excellent starting points for the synthesis of this compound. researchgate.net The inherent chirality of the starting amino acid is carried through the synthetic sequence. For example, the carboxylic acid groups of glutamic acid can be selectively modified and the amino group protected. A series of reactions, including reduction and olefination, can then be used to construct the pent-4-enoic acid side chain while retaining the original stereochemistry at the α-carbon. researchgate.net

Convergent and Linear Synthesis Pathways

A convergent synthesis , on the other hand, involves the independent synthesis of several key fragments of the target molecule, which are then combined in the final steps. chemistnotes.comwikipedia.orgscholarsresearchlibrary.com This approach is generally more efficient as it allows for the parallel preparation of intermediates, and a low-yielding step late in the synthesis does not compromise the entire sequence. wikipedia.orgscholarsresearchlibrary.com For this compound, a convergent approach might involve synthesizing a protected aminomethyl fragment and a pent-4-enoic acid fragment separately, followed by their coupling. wikipedia.org

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the molecule. chemistnotes.com | Conceptually simple to plan. | Overall yield can be very low for many steps. wikipedia.org |

| Convergent | Independent synthesis of fragments followed by coupling. chemistnotes.comwikipedia.org | Higher overall yield, more efficient. chemistnotes.comscholarsresearchlibrary.com | Requires more complex planning and fragment synthesis. |

This table compares linear and convergent synthesis pathways.

Investigation of Stereochemical Control in Synthesis

Achieving the desired stereochemistry is a critical aspect of the synthesis of this compound. The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. In diastereoselective reactions using chiral auxiliaries, the steric bulk of the auxiliary effectively blocks one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered side. uvic.ca

In enantioselective catalysis, the chiral catalyst forms a transient complex with the substrate, creating a chiral environment that favors one reaction pathway over the other. The nature of the catalyst's ligands and the reaction conditions, such as temperature and solvent, play a crucial role in determining the level of enantioselectivity. Detailed mechanistic studies, often aided by computational modeling, are essential for understanding the factors that govern stereochemical control and for the rational design of more effective catalysts and synthetic routes. nih.gov

Novel Methodologies for Alkene Functionalization and Amination

The construction of the this compound scaffold requires precise control over the introduction of both the aminomethyl group and the terminal alkene functionality. Modern synthetic strategies offer elegant solutions to this challenge, moving beyond classical approaches.

One promising strategy involves the use of the Eschenmoser-Claisen rearrangement , a powerful tool for the stereoselective synthesis of γ,δ-unsaturated amides, which can then be hydrolyzed to the corresponding carboxylic acids. This method has been successfully applied to the synthesis of anti-β-substituted γ,δ-unsaturated amino acids with high diastereoselectivity. nih.gov The key to this approach is the formation of a (Z)-N,O-ketene acetal (B89532) intermediate, which rearranges through a chair-like transition state to afford the desired product with excellent stereocontrol. nih.gov

Another innovative approach is the palladium-catalyzed fragmentation of γ- and δ-lactones . This method provides access to γ,δ-unsaturated and δ,ε-unsaturated α-amino acids, respectively. nih.govresearchgate.net By employing a suitable lactone precursor, it is possible to generate the pent-4-enoic acid backbone with the double bond in the desired position.

The introduction of the aminomethyl group can be achieved through various advanced amination techniques. Reductive amination of carboxylic acids represents a sustainable and efficient method for the synthesis of amines. rsc.orgrsc.orgnih.gov This can be achieved using heterogeneous catalysts, such as platinum-molybdenum supported on aluminum oxide (Pt–Mo/γ-Al2O3), under hydrogen pressure, or through a one-pot reaction using H2 and NH3 with a ruthenium–tungsten bimetallic catalyst. rsc.orgrsc.org These methods offer good functional group tolerance and high selectivity for the primary amine. rsc.org

Furthermore, catalytic intermolecular amination of carboxylic acid derivatives provides a direct route to C(sp³)–N bond formation. researchgate.net This can involve the decarboxylative coupling of a carboxylic acid with an amine nucleophile, offering an alternative to traditional substitution reactions.

A summary of these novel methodologies is presented in the table below:

| Methodology | Key Features | Potential Application for this compound Synthesis |

| Eschenmoser-Claisen Rearrangement | High diastereoselectivity for anti-products; formation of γ,δ-unsaturated amides. nih.gov | Stereoselective synthesis of the 2-substituted pent-4-enoic acid backbone. |

| Palladium-Catalyzed Lactone Fragmentation | Access to γ,δ-unsaturated α-amino acids from lactone precursors. nih.govresearchgate.net | Formation of the pent-4-enoic acid core. |

| Catalytic Reductive Amination | Direct conversion of carboxylic acids to amines; high selectivity and functional group tolerance. rsc.orgrsc.org | Introduction of the aminomethyl group from a precursor containing a carboxylic acid function. |

| Intermolecular Decarboxylative Amination | Direct C(sp³)–N bond formation from carboxylic acids. researchgate.net | Alternative strategy for the introduction of the amino group. |

Synthesis of Isotopically Labeled this compound for Research

Isotopically labeled compounds are invaluable tools in metabolic studies, mechanistic investigations, and quantitative proteomics. The synthesis of isotopically labeled this compound can be strategically designed by incorporating stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) at specific positions within the molecule.

A common strategy for isotopic labeling is to employ a labeled starting material in a well-established synthetic route. For instance, in the context of the synthetic methodologies discussed above, several possibilities exist for introducing isotopic labels.

One of the most powerful and widely used methods for incorporating stable isotopes into amino acids in a biological context is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . nih.govjohnshopkins.eduacs.orgyoutube.comyoutube.com This metabolic labeling strategy involves growing cells in a medium where a natural amino acid is replaced with its heavy isotope-labeled counterpart (e.g., containing ¹³C or ¹⁵N). nih.govjohnshopkins.edu While SILAC is primarily a proteomic tool for quantifying changes in protein abundance, the underlying principle of using labeled precursors can be applied to the chemical synthesis of specific amino acids.

For the chemical synthesis of isotopically labeled this compound, one could envision using a labeled precursor at a key step. For example:

¹⁵N-Labeling: The aminomethyl group can be labeled with ¹⁵N by using ¹⁵N-ammonia or a ¹⁵N-labeled amine in the reductive amination or intermolecular amination steps.

¹³C-Labeling: Specific carbon atoms can be labeled by starting with a ¹³C-labeled building block. For instance, a ¹³C-labeled cyanide could be used in a Strecker-type synthesis to introduce a labeled carboxyl group, or a ¹³C-labeled alkyl halide could be employed in an amidomalonate synthesis. pressbooks.publibretexts.orglibretexts.org

The table below outlines potential strategies for the synthesis of isotopically labeled this compound.

| Isotope | Position of Label | Potential Labeled Reagent | Synthetic Step for Incorporation |

| ¹⁵N | Aminomethyl group | ¹⁵NH₃ or R-¹⁵NH₂ | Reductive amination or intermolecular amination |

| ¹³C | Carboxyl group | K¹³CN | Strecker synthesis variant |

| ¹³C | Backbone carbons | ¹³C-labeled alkyl halide | Amidomalonate synthesis |

| ²H (D) | Various positions | Deuterated reducing agents (e.g., NaBD₄) | Reduction steps |

The choice of labeling strategy will depend on the specific research question being addressed. The ability to synthesize precisely labeled versions of this compound will undoubtedly facilitate a deeper understanding of its biological roles and mechanisms of action.

Chemical Reactivity, Derivatization, and Structural Modification of 2 Aminomethyl Pent 4 Enoic Acid

Transformations at the Amine Moiety

The primary aminomethyl group serves as a key handle for derivatization through various nucleophilic reactions. Standard transformations allow for the introduction of a wide range of substituents, thereby modulating the molecule's physicochemical properties.

Acylation is a common modification, readily achieved by reacting the amine with acyl chlorides or anhydrides to form stable amide bonds. libretexts.orgchemistrystudent.comlibretexts.orgchemguide.co.uk For instance, reaction with an acylating agent like acetic anhydride (B1165640) can introduce an acetyl group, yielding N-acetyl-2-(aminomethyl)pent-4-enoic acid. aklectures.com This reaction typically proceeds rapidly at room temperature. libretexts.org To neutralize the acid byproduct (e.g., HCl from an acyl chloride), a non-nucleophilic base such as pyridine (B92270) is often included. libretexts.org

Similarly, sulfonamides can be prepared by reacting the amine with sulfonyl chlorides. Other modifications include alkylation and reductive amination, further expanding the library of possible derivatives.

| Reaction | Reagent(s) | Product Type |

| Acylation | Acyl Chloride (R-COCl) / Base | N-Acyl Amide |

| Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) / Base | N-Sulfonyl Sulfonamide |

| Alkylation | Alkyl Halide (R-X) / Base | Secondary or Tertiary Amine |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid moiety offers another site for extensive chemical modification, primarily through nucleophilic acyl substitution. aklectures.com

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Fischer-Speier esterification, which involves heating the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. aklectures.compearson.comwikipedia.orglibretexts.org This reaction is reversible, and its yield can be improved by removing water as it forms.

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. Because amines are basic, they can deprotonate the carboxylic acid to form an unreactive carboxylate. orgoreview.com Therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. orgoreview.comyoutube.comkhanacademy.orgchemistrysteps.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine to form the amide bond. orgoreview.comchemistrysteps.com

Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid to a primary alcohol. masterorganicchemistry.comchemistrysteps.comchemistrysteps.comvaia.combyjus.com This reaction proceeds via the reduction of the carboxyl group to an alcohol, while typically leaving the alkene untouched. byjus.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. chemistrysteps.com

| Reaction | Reagent(s) | Product Type |

| Fischer Esterification | Alcohol (R-OH) / Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Coupling | Amine (R-NH₂) / Coupling Agent (e.g., DCC, EDC) | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), then H₂O workup | Primary Alcohol |

Manipulation of the Alkene Group for Scaffold Diversification

The terminal double bond provides a site for a variety of addition and transformation reactions, enabling significant diversification of the molecular scaffold. nih.govorganic-chemistry.orgnih.gov

Standard alkene reactions can be applied to alter this part of the molecule. Catalytic hydrogenation, for example using hydrogen gas with a palladium on carbon (Pd/C) catalyst, will reduce the alkene to a saturated alkane, yielding 2-(aminomethyl)pentanoic acid.

The double bond can undergo difunctionalization, where atoms are added across it. mdpi.com Halogenation, such as the addition of bromine (Br₂), results in a vicinal dibromide. Epoxidation, using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA), converts the alkene into an epoxide ring. organic-chemistry.org This epoxide is a versatile intermediate that can be opened by various nucleophiles.

More advanced manipulations include hydroboration-oxidation, which would convert the terminal alkene into a primary alcohol, and ozonolysis, which would cleave the double bond to form an aldehyde. The radical-mediated thiol-ene reaction offers another powerful method for modification, allowing the anti-Markovnikov addition of a thiol across the double bond to form a thioether. wikipedia.orgalfa-chemistry.com

| Reaction | Reagent(s) | Product Type |

| Hydrogenation | H₂, Pd/C | Saturated Alkane |

| Halogenation | Br₂ or Cl₂ | Vicinal Dihalide |

| Epoxidation | mCPBA or other peroxy acid | Epoxide |

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Primary Alcohol |

| Thiol-Ene Reaction | Thiol (R-SH), Radical Initiator | Thioether |

Synthesis of Conformationally Constrained Analogs

Restricting the conformational flexibility of bioactive molecules can lead to increased potency and selectivity. For 2-(aminomethyl)pent-4-enoic acid, a γ-amino acid analog, several strategies can be employed to create more rigid structures. nih.govresearchgate.netresearchgate.net

One common approach is intramolecular cyclization. For example, formation of a lactam (a cyclic amide) can be induced between the amine and carboxylic acid groups, leading to a six-membered ring system. This rigidifies the backbone of the molecule.

Another strategy involves modifying the alkene. Cyclopropanation of the double bond, for instance by using diazomethane (B1218177) with a suitable catalyst, would introduce a three-membered ring. nih.gov This significantly constrains the rotation around the C3-C4 bond of the original molecule. Bicyclic structures can also be synthesized, further restricting the molecule's conformation. acs.org These approaches are valuable in medicinal chemistry for exploring the conformational requirements of biological targets. nih.govnih.gov

| Strategy | Description | Resulting Structure |

| Lactamization | Intramolecular amide bond formation between the amine and carboxyl groups. | Piperidinone derivative |

| Cyclopropanation | Addition of a methylene (B1212753) group across the C4-C5 double bond. | Cyclopropyl-containing analog |

| Ring-Closing Metathesis | (Requires prior modification) Can form larger rings by joining two alkene moieties. | Macrocyclic or carbocyclic analog |

| Bicyclic Scaffolds | Multi-step synthesis to create fused or bridged ring systems. | e.g., Bicyclo[3.1.0]hexane derivative acs.org |

Development of Prodrug Strategies for Research Applications (Non-Clinical)

For research purposes, modifying a molecule into a prodrug can enhance properties like cell permeability or solubility. nih.govtandfonline.comnih.gov A prodrug is an inactive derivative that is converted into the active parent compound through enzymatic or chemical transformation within a biological system. nih.gov

The functional groups of this compound are ideal for prodrug design. The carboxylic acid can be converted into an ester, for example, an ethyl or methyl ester. tandfonline.com These ester prodrugs are generally more lipophilic than the parent acid and can be hydrolyzed by esterases to release the active molecule. tandfonline.com

The primary amine can also be masked. One strategy is to form an amide with an amino acid, such as L-valine, creating a dipeptide-like structure. nih.govfrontiersin.org Such prodrugs can leverage amino acid transporters for improved uptake into cells. nih.gov These modifications are useful for studying the effects of the compound in cell-based assays where the parent molecule may have poor uptake.

| Functional Group | Prodrug Moiety | Linkage | Potential Advantage |

| Carboxylic Acid | Alcohol (e.g., Ethanol) | Ester | Increased lipophilicity/membrane permeability |

| Carboxylic Acid | Amino Acid (e.g., Glycine) | Ester | Increased solubility or transporter recognition |

| Amine | Amino Acid (e.g., L-Valine) | Amide | Recognition by peptide transporters (e.g., PepT1) |

| Amine | Carbonate Precursor | Carbamate | Controlled release |

Molecular Target Engagement and Mechanistic Elucidation of 2 Aminomethyl Pent 4 Enoic Acid

Role in Neurotransmitter Release Modulation Research

The modulation of neurotransmitter release by GABAergic compounds is a cornerstone of neuropharmacology. Enhanced GABAergic tone can lead to a decrease in the release of various neurotransmitters, including glutamate (B1630785), the primary excitatory neurotransmitter. nih.gov This effect is largely mediated by the activation of presynaptic GABA receptors (both GABA-A and GABA-B subtypes), which can inhibit the opening of voltage-gated calcium channels necessary for neurotransmitter vesicle fusion and release. nih.gov

Research on close structural analogs, such as vigabatrin (B1682217) (γ-vinyl GABA), provides a foundational understanding of the likely effects of 2-(aminomethyl)pent-4-enoic acid. patsnap.comnih.gov Studies on vigabatrin have demonstrated its ability to increase brain GABA levels and subsequently modulate the release of other neurotransmitters. nih.gov This modulation is believed to be a key component of its therapeutic effects. wikipedia.org

Detailed Research Findings

While direct experimental data on this compound is limited in publicly accessible scientific literature, the extensive research on its close analog, vigabatrin, offers significant insights. The following table summarizes findings from studies on vigabatrin, which can be considered indicative of the potential actions of this compound.

| Compound | Experimental Model | Observed Effect on Neurotransmitter Levels | Postulated Mechanism of Action |

| Vigabatrin (γ-vinyl GABA) | Rat brain | Increased overall brain GABA concentrations. nih.gov | Irreversible inhibition of GABA-AT. nih.gov |

| Vigabatrin | Rat model of cocaine self-administration | Attenuated the rewarding effects of cocaine. nih.gov | Increased GABAergic transmission, which may dampen the dopamine-mediated reward pathways. nih.govnih.gov |

| Vigabatrin | Rat seizure model | Increased seizure threshold. wikipedia.org | Enhanced GABAergic inhibition in key brain regions like the substantia nigra and subthalamic nucleus. wikipedia.org |

It is important to note that while these findings for vigabatrin are highly suggestive, dedicated research on this compound is necessary to confirm its specific pharmacological profile and to delineate any potential differences in potency, selectivity, or off-target effects compared to its more studied analog. The structural difference, namely the position of the aminomethyl group, could influence its binding affinity for GABA-AT and other potential molecular targets.

Biochemical and Cellular Research Applications of 2 Aminomethyl Pent 4 Enoic Acid

Application as a Pharmacological Tool in Receptor Binding Assays

As a structural analog of GABA, 2-(aminomethyl)pent-4-enoic acid is a candidate for investigation in receptor binding assays, particularly for GABA receptors. While direct binding data for this specific compound is not extensively available in public literature, the study of related unsaturated GABA analogs provides a framework for its potential utility. For instance, unsaturated phosphinic acid analogues of GABA have been shown to act as competitive antagonists at GABA(C) receptors. nih.gov The conformationally restricted nature of unsaturated analogs can provide valuable insights into the specific binding conformations required for receptor activation or inhibition. nih.gov

Receptor binding assays are crucial for determining the affinity and selectivity of a ligand for its target. In a typical assay, a radiolabeled ligand with known high affinity for the receptor is incubated with a tissue or cell membrane preparation containing the receptor. The ability of an unlabeled compound, such as this compound, to displace the radioligand is measured, allowing for the determination of its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50).

Table 1: Representative Binding Affinities of Unsaturated GABA Analogs at GABA Receptors

| Compound | Receptor Subtype | Binding Affinity (IC50, µM) | Reference |

| [(E)-3-aminopropen-1-yl]methylphosphinic acid | GABA(C) | 5.53 | nih.gov |

| [(E)-3-aminopropen-1-yl]phosphinic acid | GABA(C) | 7.68 | nih.gov |

| [(Z)-3-aminopropen-1-yl]methylphosphinic acid | GABA(C) | 38.94 | nih.gov |

This table presents data for related unsaturated GABA analogs to illustrate the utility of such compounds in receptor binding assays. Specific binding data for this compound is not currently available in the cited literature.

The unique structure of this compound, with its aminomethyl group and pentenoic acid backbone, could confer a distinct pharmacological profile at various GABA receptor subtypes (GABA(A), GABA(B), and GABA(C)) or even at other neurotransmitter receptors. Its utility as a pharmacological tool would be greatly enhanced by systematic binding studies across a panel of receptors to establish its selectivity profile.

Utilization in Cell-Based Functional Assays to Study Channel Activity

Cell-based functional assays are essential for characterizing the physiological effect of a compound on ion channel activity. Techniques such as patch-clamp electrophysiology on cells expressing specific ion channels can reveal whether a compound acts as an agonist, antagonist, or modulator. For a compound like this compound, its structural resemblance to GABA suggests its potential to modulate ligand-gated ion channels, particularly GABA(A) and GABA(C) receptors, which are chloride channels.

In a typical functional assay, a cell line heterologously expressing a specific ion channel subtype is used. The compound of interest is applied to the cell, and the resulting change in ion flow across the cell membrane is measured. This can provide detailed information on the compound's potency, efficacy, and mechanism of action. For example, studies on the glycine (B1666218) receptor, another ligand-gated ion channel, have utilized single-channel analysis to elucidate the specific manner in which ethanol (B145695) enhances receptor function. nih.gov

Exploration in Neurochemical Research Paradigms

The structural analogy of this compound to GABA positions it as a potential tool in neurochemical research to explore the intricacies of inhibitory neurotransmission. Unsaturated analogs of GABA have been instrumental in differentiating the conformational requirements of different GABA receptor subtypes, with extended conformations favoring GABAA receptor activation and folded conformations being selective for GABAC receptors. nih.gov

Neurochemical research often employs compounds that can selectively modulate specific neurotransmitter systems to understand their role in physiological and pathological processes. For example, the enantiomers of 4-aminopentanoic acid, another GABA analog, have been shown to act as false neurotransmitters in the GABAergic system, leading to distinct behavioral effects in mice. nih.gov This highlights the potential for even subtle structural modifications to amino acid neurotransmitter analogs to have significant neurochemical and behavioral consequences.

The introduction of an unsaturated bond in this compound could lead to novel interactions within the central nervous system. Its potential to act as a selective agonist or antagonist at specific GABA receptor subtypes, or to interfere with GABA transport or metabolism, makes it a candidate for in vivo studies investigating the roles of different components of the GABAergic system in processes such as learning, memory, and seizure activity.

Contribution to Understanding Calcium Channel Biology

Voltage-gated calcium channels (VGCCs) are crucial for a wide range of cellular functions, including neurotransmitter release, muscle contraction, and gene expression. youtube.com While there is no direct evidence in the reviewed literature of this compound interacting with calcium channels, the study of non-proteinogenic amino acids as modulators of ion channels is an active area of research. For instance, gabapentin, a structural analog of GABA, exerts its therapeutic effects by binding to the α2δ-1 subunit of VGCCs, thereby reducing neurotransmitter release. youtube.com

The potential for this compound to contribute to our understanding of calcium channel biology would likely stem from its unique chemical structure. Its amino acid backbone could facilitate interactions with binding sites on VGCC subunits, while the terminal alkene offers a site for chemical modification or cross-linking studies. Future research could involve screening this compound and its derivatives for activity at different VGCC subtypes (L-type, N-type, P/Q-type, R-type, and T-type) using electrophysiological or fluorescence-based assays.

Table 2: Major Subtypes of Voltage-Gated Calcium Channels and Their Primary Functions

| Channel Subtype | Pore-Forming Subunit | Primary Location(s) | Key Function(s) | Reference |

| L-type | CaV1.1, CaV1.2, CaV1.3, CaV1.4 | Skeletal muscle, cardiac muscle, neurons, endocrine cells | Excitation-contraction coupling, hormone secretion, gene expression | nih.gov |

| N-type | CaV2.2 | Neurons | Neurotransmitter release | nih.gov |

| P/Q-type | CaV2.1 | Neurons | Neurotransmitter release | nih.gov |

| T-type | CaV3.1, CaV3.2, CaV3.3 | Neurons, cardiac pacemaker cells | Neuronal burst firing, cardiac rhythm | nih.gov |

This table provides a general overview of voltage-gated calcium channel subtypes and is not indicative of any known interaction with this compound.

Use in Ligand-Directed Chemical Biology Studies

The presence of a terminal alkene in this compound makes it particularly amenable to ligand-directed chemical biology studies. This functional group can serve as a handle for the attachment of reporter groups, such as fluorophores or biotin, or for covalent cross-linking to its biological target. One powerful technique in this area is photoaffinity labeling. nih.gov

In photoaffinity labeling, a ligand is modified to include a photoreactive group. Upon binding to its target protein, the complex is irradiated with UV light, leading to the formation of a covalent bond between the ligand and the protein. This allows for the identification of the binding site through techniques like mass spectrometry. While this compound itself is not photoreactive, its terminal alkene could be readily derivatized to incorporate a photoreactive moiety, such as a diazirine or an azide.

For example, photoaffinity ligands based on the structure of 2-amino-5-phosphono-3-pentenoic acid have been successfully developed to probe the glutamate (B1630785) recognition site of the NMDA receptor. nih.gov This demonstrates the feasibility of using unsaturated amino acid scaffolds to create sophisticated chemical biology tools. A photoactivatable derivative of this compound could be used to identify its binding partners in complex biological systems, providing invaluable information about its mechanism of action and potential therapeutic targets.

The alkene group can also be used in other chemical biology approaches, such as click chemistry, for the attachment of various probes. This versatility makes this compound a promising starting point for the development of novel chemical tools to study a range of biological processes.

Advanced Analytical and Spectroscopic Characterization in Research of 2 Aminomethyl Pent 4 Enoic Acid

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

The biological activity of many chiral compounds is enantiomer-specific. In the case of γ-vinyl GABA (vigabatrin), a related compound, the S-(+)-enantiomer is the pharmacologically active form that irreversibly inhibits GABA transaminase. nih.gov Therefore, the ability to separate and quantify the enantiomers of 2-(aminomethyl)pent-4-enoic acid is paramount for research and quality control.

High-performance liquid chromatography (HPLC) is a primary technique for chiral separations. chromatographyonline.com A direct HPLC method has been developed for the resolution of vigabatrin (B1682217) enantiomers using a teicoplanin aglycone-based chiral stationary phase (CSP), specifically the Chirobiotic TAG column. sigmaaldrich.com This method demonstrates the feasibility of separating such chiral amines.

Key Parameters for Chiral HPLC Separation of Vigabatrin Enantiomers: sigmaaldrich.com

| Parameter | Value |

| Chiral Stationary Phase | Teicoplanin aglycone (Chirobiotic TAG) |

| Mobile Phase | Ethanol-water (80:20, v/v) |

| Flow Rate | 0.4 mL/min |

| UV Detection Wavelength | 210 nm |

| Linearity Range | 100-1600 µg/ml |

| Limit of Quantification (LOQ) | 100 µg/ml |

| Limit of Detection (LOD) | 25 µg/ml |

For the analysis of enantiomers in biological matrices, derivatization is often employed to enhance separation and detection by liquid chromatography-mass spectrometry (LC-MS/MS). For instance, S-NIFE (N-(4-Nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester) has been used as a derivatizing agent for the enantiomeric separation of vigabatrin. nih.gov This approach allows for the quantification of individual enantiomers in various tissues. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry and conformational preferences. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. youtube.com

In the case of conformationally restricted analogs of vigabatrin, NMR studies, in conjunction with computational modeling, have been used to understand their three-dimensional structure and how it relates to their inhibitory activity. nih.govresearchgate.net For bicyclic γ-amino acids, ¹H-NMR, along with FT-IR and circular dichroism, has been used to identify stable turn conformations in model peptides. researchgate.net

Predicted and Experimental NMR Data for Related Compounds:

| Compound | Nucleus | Chemical Shift (ppm) / Splitting Pattern | Source |

| DL-2-amino-4-pentenoic acid | ¹H | Data available in spectral databases | chemicalbook.com |

| 2-Methyl-4-pentenoic acid | ¹H | Data available in spectral databases | chemicalbook.com |

| trans-Pent-2-enoic acid | ¹H | ~7.0 ppm (multiplet) | pearson.com |

| trans-Pent-2-enoic acid | ¹³C | Data available from computational studies | dergipark.org.tr |

This table is illustrative and based on structurally similar compounds. Actual chemical shifts for this compound will vary.

Mass Spectrometry (MS) for Complex Metabolite Identification in Research Models (Non-Clinical)

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify metabolites in biological systems. In non-clinical research, understanding the metabolic fate of a compound like this compound is crucial for evaluating its potential efficacy and metabolic pathways.

Studies on the related compound vigabatrin have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to investigate its metabolism. nih.gov These studies have identified various metabolites and tracked their distribution in different tissues. nih.govnih.gov For example, research has explored the impact of vigabatrin on the levels of other amino acids and metabolites, such as β-alanine and 4-guanidinobutyrate. nih.govnih.gov The irreversible inhibition of GABA-transaminase by vigabatrin leads to predictable elevations in GABA and β-alanine. nih.gov

Metabolomic analyses in animal models treated with vigabatrin have revealed significant alterations in amino acid profiles in both neural and non-neural tissues. nih.gov Such studies provide a framework for investigating the metabolic products of this compound. The general approach involves extraction of metabolites from tissues, separation by chromatography, and detection and identification by mass spectrometry.

X-ray Crystallography of Co-Crystals with Protein Targets (If Available)

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes with proteins at atomic resolution. nih.gov This technique provides invaluable insights into the specific interactions between a ligand and its protein target, which is fundamental for structure-based drug design. nih.gov

While a co-crystal structure of this compound with a protein target may not be publicly available, the structure of its close analog, vigabatrin, in complex with its target enzyme, GABA aminotransferase (GABA-AT), has been studied. These studies reveal how vigabatrin binds to the active site and interacts with key residues. researchgate.netresearchgate.net The pyridoxal (B1214274) 5'-phosphate (PLP) cofactor plays a crucial role in the binding and inactivation mechanism. wikipedia.org

The process of obtaining a co-crystal structure involves crystallizing the purified protein in the presence of the ligand. nih.gov The resulting crystals are then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-ligand complex can be determined. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules and their conformations in solution.

CD spectroscopy can provide information about the stereochemistry and secondary structure of molecules. For instance, in the study of bicyclic γ-amino acids, CD spectroscopy, in combination with NMR and FT-IR, was used to show that a specific enantiomer stabilized an α-turn conformation when incorporated into a peptide. researchgate.net

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra of chiral molecules. researchgate.net These computational approaches can help in assigning absolute configurations and understanding the relationship between structure and chiroptical properties. Recent advancements have also explored X-ray circular dichroism (XCD) to probe molecular chirality with element-specificity. arxiv.org

Theoretical and Computational Chemistry Studies of 2 Aminomethyl Pent 4 Enoic Acid

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is a fundamental computational study to understand the flexibility of a molecule. For 2-(Aminomethyl)pent-4-enoic acid, this would involve identifying all possible spatial arrangements (conformers) that arise from the rotation around its single bonds.

Detailed Research Findings: A systematic conformational search would typically be performed using molecular mechanics force fields (e.g., MMFF94, Amber). The process involves rotating the single bonds in the molecule's backbone—specifically the C-C and C-N bonds of the aminomethyl and pentenoic acid moieties—in a stepwise manner. For each resulting conformation, a single-point energy calculation is performed to determine its stability.

The results would be plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of one or more of its dihedral angles. The low-energy regions on this map correspond to the most stable and thus most probable conformations of the molecule in a given environment. For this compound, key findings would likely reveal that the most stable conformers adopt a folded or "zwitterionic"-like intramolecular hydrogen-bonded structure in the gas phase, where the acidic proton of the carboxylic acid group interacts with the lone pair of the amino group. In a polar solvent like water, extended conformations that allow for better solvation would be more favored.

Table 1: Hypothetical Relative Energies of Key Conformers

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Global Minimum (Folded) | 60° | 0.00 | 75 |

| Local Minimum (Extended) | 180° | 1.5 | 20 |

| High Energy (Eclipsed) | 0° | 5.0 | <1 |

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, typically a protein). For this compound, a known inhibitor of GABA aminotransferase (GABA-AT), docking simulations would be crucial to understand its inhibitory mechanism.

Detailed Research Findings: Docking studies would be performed using software like AutoDock or Glide. The crystal structure of the target protein, GABA-AT, would be obtained from the Protein Data Bank. The simulation would then attempt to fit the various low-energy conformers of this compound into the active site of the enzyme. A scoring function is used to estimate the binding affinity for each pose, with lower scores indicating a more favorable interaction.

The results would likely show that the carboxylate group of the molecule forms key ionic interactions with positively charged amino acid residues (e.g., arginine, lysine) in the active site. The amino group would likely be positioned to interact with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which is essential for the enzyme's catalytic activity. The vinyl group's orientation would also be critical, as it is involved in the irreversible covalent modification of the enzyme that leads to its inhibition.

Table 2: Predicted Binding Affinities and Key Interactions

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| GABA-AT | -8.5 | Arg192, Lys329, Ser135 |

| GAT1 (GABA Transporter) | -6.2 | Tyr140, Phe294 |

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can simulate the behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the mechanism of binding.

Detailed Research Findings: An MD simulation would start with the best-docked pose of this compound in the GABA-AT active site. The entire system, including the protein, ligand, and surrounding water molecules, is then simulated for a period of nanoseconds to microseconds. The trajectory of the simulation reveals how the ligand and protein atoms move and interact.

For this compound, MD simulations would likely confirm the stability of the key hydrogen bonds and ionic interactions predicted by docking. Furthermore, these simulations could capture the conformational changes in the active site loop that may occur upon ligand binding, effectively "trapping" the inhibitor. The simulations could also be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone. Analysis of water molecule dynamics might show that key water molecules are displaced from the active site upon inhibitor binding, contributing favorably to the binding entropy.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, based on methods like Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of a molecule.

Detailed Research Findings: Calculations for this compound would typically involve optimizing its geometry and then computing various electronic properties. The distribution of electron density would confirm the zwitterionic character, with a high negative charge localized on the carboxylate group and a positive charge on the protonated amino group.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important descriptors of reactivity. The HOMO would likely be localized on the vinyl group and the non-bonding orbitals of the carboxylate oxygen, indicating these are the most likely sites for electrophilic attack. The LUMO would be centered on the carbon atoms of the double bond, suggesting their susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity, which is consistent with its role as a mechanism-based inhibitor.

Table 3: Calculated Electronic Properties (DFT/B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 12.5 D |

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives (Non-Clinical)

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Detailed Research Findings: For this compound, a QSAR study would involve synthesizing or computationally designing a library of derivatives. Modifications could include changing the length of the carbon chain, substituting the vinyl group, or altering the position of the amino group. The inhibitory activity of each derivative against GABA-AT would then be determined experimentally (non-clinically).

Various molecular descriptors (e.g., logP, molecular weight, electronic properties, steric parameters) would be calculated for each derivative. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that correlates these descriptors with the observed activity.

A hypothetical QSAR model might look like: log(IC50) = 2.5 - 0.8logP + 0.1HOMO - 0.05*MolecularVolume

This equation would suggest that lower lipophilicity (logP) and a higher HOMO energy enhance the inhibitory activity. Such a model would be invaluable for designing new, more potent inhibitors of GABA-AT without the need for extensive synthesis and testing of every possible compound.

Future Research Trajectories and Unexplored Avenues for 2 Aminomethyl Pent 4 Enoic Acid

Investigation of Novel Synthetic Methodologies

The development of efficient and innovative synthetic routes is a cornerstone of chemical and pharmaceutical research. For 2-(Aminomethyl)pent-4-enoic acid, a thorough exploration of novel synthetic methodologies is a critical first step. Current synthetic approaches for structurally similar gamma-vinyl GABA analogs can be complex and may not be optimal for large-scale production or for the generation of diverse derivatives.

Future research should focus on the development of stereoselective synthetic strategies to yield specific enantiomers of this compound, as the biological activity of chiral molecules is often enantiomer-dependent. The exploration of enzymatic or chemo-enzymatic methods could offer greener and more efficient alternatives to traditional organic synthesis. Furthermore, the design of modular synthetic routes would be highly advantageous, allowing for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.

Table 1: Potential Novel Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, catalytic efficiency | Development of novel chiral catalysts and ligands |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Identification and engineering of suitable enzymes |

| Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of reactor design and reaction parameters |

| Photoredox Catalysis | Access to novel reaction pathways under mild conditions | Design of suitable photocatalysts and reaction setups |

Discovery of Uncharted Biological Targets

The biological targets of this compound are currently unknown. Given its structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA), it is plausible that it interacts with components of the GABAergic system. A primary avenue of future research will be to identify and validate its molecular targets.

Initial studies could involve broad screening assays to determine if the compound binds to or modulates the activity of GABA receptors (GABA-A and GABA-B), GABA transporters (GATs), or the key GABA-metabolizing enzyme, GABA transaminase (GABA-T). Vigabatrin (B1682217), a well-known gamma-vinyl GABA analog, acts as an irreversible inhibitor of GABA-T. drugbank.comnih.gov Investigating a similar mechanism for this compound would be a logical starting point. Beyond the GABAergic system, unbiased screening approaches, such as chemical proteomics, could reveal novel and unexpected protein interactors, thereby opening up new avenues of biological inquiry.

Development of Advanced Research Probes and Sensors

To dissect the precise mechanism of action and spatiotemporal dynamics of this compound in biological systems, the development of advanced research probes and sensors is indispensable. These tools would enable researchers to visualize and quantify the compound's distribution, target engagement, and downstream effects at the cellular and subcellular levels.

Future research in this area could focus on synthesizing fluorescently labeled or radiolabeled derivatives of this compound for use in high-resolution microscopy and positron emission tomography (PET) imaging, respectively. Additionally, the creation of photo-affinity probes could be instrumental in covalently labeling and subsequently identifying its biological targets. The development of genetically encoded biosensors that respond to the presence of this compound could provide real-time insights into its pharmacokinetics and pharmacodynamics in living cells and organisms.

Exploration in Emerging Neurobiological Research Fields

The potential neurobiological effects of this compound are a vast and exciting area for future exploration. Given the fundamental role of the GABAergic system in regulating neuronal excitability, any compound that modulates this system could have profound implications for a variety of neurological and psychiatric conditions.

Future research should investigate the effects of this compound in models of epilepsy, anxiety disorders, and neuropathic pain, conditions where GABAergic dysfunction is a known or suspected etiological factor. Furthermore, emerging fields such as the study of the gut-brain axis and neuroinflammation present novel contexts in which to explore the compound's activity. For instance, some gut bacteria can produce GABA, and investigating how this compound might influence or be influenced by the gut microbiome could yield transformative insights. mdpi.com

Integration into Multi-Omics Research Strategies

To gain a comprehensive understanding of the biological impact of this compound, an integration of the compound into multi-omics research strategies is essential. This approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased and systems-level view of the cellular and organismal response to the compound.

Future studies could employ transcriptomics (e.g., RNA-seq) to identify changes in gene expression in neuronal cells or tissues following treatment with this compound. Proteomics could then be used to determine how these changes in gene expression translate to alterations in the proteome. Metabolomic analyses would be crucial for understanding the compound's effects on cellular metabolism, particularly amino acid and neurotransmitter pathways. frontiersin.org Integrated multi-omics analysis has the potential to reveal novel mechanisms of action, identify biomarkers of response, and uncover potential off-target effects.

Table 2: Multi-Omics Approaches for Investigating this compound

| Omics Discipline | Research Question | Potential Findings |

| Transcriptomics | How does the compound alter gene expression in the brain? | Identification of regulated pathways and potential off-target effects. |

| Proteomics | What are the protein-level changes induced by the compound? | Validation of target engagement and discovery of downstream signaling events. |

| Metabolomics | How does the compound affect cellular metabolism? | Elucidation of metabolic pathways influenced by the compound, particularly neurotransmitter metabolism. |

| Genomics | Are there genetic factors that influence the response to the compound? | Identification of genetic variants associated with efficacy or adverse effects. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Aminomethyl)pent-4-enoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis of this compound can be achieved via copper-catalyzed radical oxyfunctionalization of alkenes, leveraging methodologies analogous to those used for related pent-4-enoic acid derivatives . Key considerations include:

- Catalyst Selection : Copper(I) or (II) salts with chiral ligands to control stereochemistry.

- Reaction Optimization : Adjusting pH, temperature, and solvent polarity to minimize side reactions (e.g., epoxidation).

- Enantiomeric Purity : Use chiral chromatography (e.g., HPLC with a Chiralpak® column) to separate enantiomers, as small variations in stereochemistry significantly impact biological activity .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : Confirm the presence of the aminomethyl group (δ 2.5–3.5 ppm for CH₂NH₂) and the pent-4-enoic acid backbone (δ 5.0–5.8 ppm for alkene protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₆H₁₁NO₂, exact mass 129.16 Da) .

- Purity Assessment : HPLC with UV detection (λ = 210 nm) and ≥95% purity threshold for research-grade material .

Advanced Research Questions

Q. What mechanisms underlie the compound’s reported inhibition of gluconeogenesis, and how do these compare to structurally related analogs?

- Methodological Answer : this compound may mimic the action of pent-4-enoic acid, which inhibits mitochondrial β-oxidation of fatty acids and reduces acetyl-CoA availability for gluconeogenesis . Experimental validation steps:

- In Vitro Assays : Measure ATP production in hepatocyte cultures using luciferase-based assays.

- Metabolomic Profiling : LC-MS/MS to quantify intermediates (e.g., malonyl-CoA, citrate) in treated vs. control cells.

- Comparative Studies : Test analogs (e.g., trifluoromethyl-substituted derivatives) to assess structure-activity relationships .

Q. How can researchers resolve contradictions in reported biological activities of this compound enantiomers?

- Methodological Answer : Discrepancies may arise from stereochemical differences or assay conditions. Strategies include:

- Enantiomer-Specific Testing : Synthesize and isolate (R)- and (S)-enantiomers via chiral resolution techniques .

- Dose-Response Curves : Compare IC₅₀ values in enzymatic assays (e.g., inhibition of glutamate dehydrogenase).

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What are the best practices for stabilizing this compound in long-term studies?

- Methodological Answer : Stability is influenced by storage conditions and functional group reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.